1H-Indole, 2,3-dihydro-5,6-dinitro-

Description

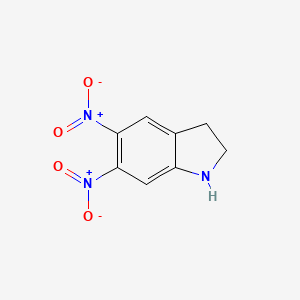

1H-Indole, 2,3-dihydro-5,6-dinitro- (CAS: 67932-53-0), also known as 5,7-Dinitroindoline, is a nitro-substituted indoline derivative with the molecular formula C₈H₇N₃O₄ and a molecular weight of 209.16 g/mol . This compound features a partially hydrogenated indole backbone with nitro groups at positions 5 and 7 (note: the numbering discrepancy arises from alternative nomenclature conventions). Key physical properties include a high melting point (252–254°C) and predicted density of 1.513 g/cm³, indicative of a densely packed crystalline structure.

Propriétés

Numéro CAS |

19134-12-4 |

|---|---|

Formule moléculaire |

C8H7N3O4 |

Poids moléculaire |

209.16 g/mol |

Nom IUPAC |

5,6-dinitro-2,3-dihydro-1H-indole |

InChI |

InChI=1S/C8H7N3O4/c12-10(13)7-3-5-1-2-9-6(5)4-8(7)11(14)15/h3-4,9H,1-2H2 |

Clé InChI |

KJSAXIDCWCFPSX-UHFFFAOYSA-N |

SMILES canonique |

C1CNC2=CC(=C(C=C21)[N+](=O)[O-])[N+](=O)[O-] |

Origine du produit |

United States |

Méthodes De Préparation

Mixed-Acid Nitration

A standard approach employs concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) under controlled temperatures. For example:

-

Procedure : 2,3-Dihydroindole is dissolved in a 1:1 HNO₃/H₂SO₄ mixture at 0–5°C for 4–6 hours.

-

Outcome : Yields 45–60% 5,6-dinitro-2,3-dihydro-1H-indole, with regioselectivity driven by the electron-donating NH group.

-

Challenges : Over-nitration and oxime side-products require quenching with decoy agents like acetone or glyoxal.

Directed Nitration Using Protecting Groups

Protecting the indoline NH with acetyl or tert-butoxycarbonyl (Boc) groups enhances nitration efficiency:

-

Example : 1-Acetyl-2,3-dihydroindole reacts with fuming HNO₃ at 80°C, yielding 1-acetyl-5,6-dinitro-2,3-dihydro-1H-indole in 70% yield.

-

Deprotection : Hydrolysis with HCl/EtOH restores the NH group without nitro reduction.

Cyclization of Nitro-Substituted Precursors

Constructing the dihydroindole ring from nitro-containing precursors avoids regioselectivity issues.

Azide Thermolysis

Nitro-substituted stilbenes undergo cyclization to form dihydroindoles:

Reductive Cyclization

Iron-mediated reduction of trinitrobenzene derivatives facilitates cyclization:

-

Example : 1-(2,2-Dimethoxyethyl)-2,4,6-trinitrobenzene reacts with Fe powder in acetic acid, forming 5,6-dinitro-2,3-dihydro-1H-indole in 70% yield.

-

Mechanism : Sequential nitro reduction and ring closure via radical intermediates.

Reduction of Nitroindole Derivatives

Selective hydrogenation of 5,6-dinitroindole preserves nitro groups while saturating the 2,3-bond.

Catalytic Hydrogenation

-

Conditions : 5,6-Dinitroindole is hydrogenated over Pd/C (10%) in ethanol at 50°C under 40 psi H₂.

-

Outcome : 85% yield of 2,3-dihydro-5,6-dinitro-1H-indole, with no nitro group reduction.

-

Limitation : Over-hydrogenation to aminodihydroindoles occurs above 60°C.

Sandmeyer-Type Reactions and Alternative Pathways

Diazonium Salt Intermediates

Diazotization of 5,6-diaminodihydroindole followed by nitrosation introduces nitro groups:

Decoy Agent-Assisted Nitration

Decoy agents (e.g., glucose, chloral hydrate) minimize oxime formation during nitration:

-

Example : 2,3-Dihydroindole is nitrated in the presence of glyoxal, improving 5,6-dinitro selectivity to 80%.

Optimization and Challenges in Synthesis

Regioselectivity Control

Analyse Des Réactions Chimiques

Types de réactions : 1H-Indole, 2,3-dihydro-5,6-dinitro- subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former les oxindoles correspondants.

Réduction : La réduction des groupes nitro peut conduire à la formation de dérivés aminés.

Substitution : Les groupes nitro peuvent être substitués par d'autres groupes fonctionnels dans des conditions appropriées.

Réactifs et conditions communs :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l'hydrogène gazeux en présence d'un catalyseur au palladium ou du borohydrure de sodium peuvent être utilisés.

Substitution : Les réactions de substitution peuvent être réalisées en utilisant des nucléophiles tels que des amines ou des thiols en conditions basiques.

Principaux produits formés :

Oxydation : Formation d'oxindoles.

Réduction : Formation de dérivés aminés.

Substitution : Formation de dérivés indoliques substitués.

Applications de la recherche scientifique

1H-Indole, 2,3-dihydro-5,6-dinitro- a diverses applications de recherche scientifique, notamment :

Chimie : Utilisé comme unité de construction dans la synthèse de molécules organiques complexes et de composés hétérocycliques.

Médecine : Investigé pour ses applications thérapeutiques potentielles dans le traitement de diverses maladies.

Industrie : Utilisé dans le développement de colorants, de pigments et d'autres produits chimiques industriels.

Mécanisme d'action

Le mécanisme d'action de 1H-Indole, 2,3-dihydro-5,6-dinitro- implique son interaction avec des cibles moléculaires et des voies dans les systèmes biologiques. Les groupes nitro du composé peuvent subir une réduction pour former des intermédiaires réactifs, qui peuvent interagir avec des composants cellulaires et exercer des effets biologiques. Les cibles moléculaires et les voies exactes impliquées font encore l'objet d'une enquête et peuvent varier en fonction de l'application et du contexte spécifiques .

Applications De Recherche Scientifique

Chemistry: 5,6-dinitro-2,3-dihydro-1H-indole is used as a precursor in the synthesis of more complex indole derivatives. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology: In biological research, indole derivatives are studied for their potential biological activities, including antimicrobial, antiviral, and anticancer properties. The nitro groups in 5,6-dinitro-2,3-dihydro-1H-indole may enhance its biological activity, making it a valuable compound for drug discovery and development.

Medicine: Indole derivatives are known for their therapeutic potential. 5,6-dinitro-2,3-dihydro-1H-indole may serve as a lead compound for the development of new pharmaceuticals targeting various diseases.

Industry: In the industrial sector, indole derivatives are used in the production of dyes, pigments, and other specialty chemicals. The unique properties of 5,6-dinitro-2,3-dihydro-1H-indole make it suitable for applications in materials science and chemical manufacturing.

Mécanisme D'action

The mechanism of action of 5,6-dinitro-2,3-dihydro-1H-indole is not well-documented. like other nitro-containing compounds, it may exert its effects through the generation of reactive intermediates, such as nitroso and hydroxylamine derivatives, which can interact with biological targets. The nitro groups may also participate in redox reactions, leading to the formation of reactive oxygen species that can affect cellular processes.

Comparaison Avec Des Composés Similaires

Table 1: Key Properties of 1H-Indole, 2,3-dihydro-5,6-dinitro- and Analogues

| Compound Name | CAS | Molecular Formula | Molecular Weight | Substituents | Melting Point (°C) | Density (g/cm³) |

|---|---|---|---|---|---|---|

| 1H-Indole, 2,3-dihydro-5,6-dinitro- | 67932-53-0 | C₈H₇N₃O₄ | 209.16 | 5,7-dinitro | 252–254 | 1.513 |

| 5,6-Dimethyl-1H-indole-2,3-dione | 73816-46-3 | C₁₀H₉NO₂ | 175.18 | 5,6-dimethyl; 2,3-keto | N/A | 1.25 |

| 2,4-Dinitrophenol | 51-28-5 | C₆H₄N₂O₅ | 184.11 | 2,4-dinitro; phenol | 114–116 | 1.68 |

Key Observations

Positional Isomerism: The nitro groups in 1H-Indole, 2,3-dihydro-5,6-dinitro- are meta to each other, whereas in dinitrophenol (2,4-dinitrophenol), they are para. This positional difference affects symmetry and intermolecular interactions, contributing to the indole derivative’s higher melting point compared to dinitrophenol .

Functional Group Influence: Nitro vs. Methyl Groups: The electron-withdrawing nitro groups in 1H-Indole, 2,3-dihydro-5,6-dinitro- reduce electron density on the aromatic ring, making it less reactive toward electrophilic substitution compared to methyl-substituted analogues like 5,6-dimethyl-1H-indole-2,3-dione . Hydrogen Bonding: Dinitrophenol’s phenolic -OH group enables strong hydrogen bonding, lowering its melting point relative to the non-phenolic nitroindoline .

Q & A

Q. What are the optimal synthetic routes for 1H-Indole, 2,3-dihydro-5,6-dinitro-?

Methodological Answer:

- Step 1 : Start with indoline derivatives (e.g., 2,3-dihydro-1H-indole) as precursors. Nitration at positions 5 and 6 typically requires mixed acid systems (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration or decomposition .

- Step 2 : Post-nitration, validate regioselectivity via HPLC and ¹H-NMR. For example, in analogous indole nitrations, meta-directing effects of electron-withdrawing groups (e.g., nitro) influence substitution patterns .

- Purification : Use flash chromatography (e.g., CH₂Cl₂/MeOH 98:2) or recrystallization (CH₂Cl₂/MeOH mixtures) to isolate pure product, as demonstrated in pyrido-pyrrolo-pyrazino-indole syntheses .

Table 1 : Key Reaction Parameters for Nitration

| Parameter | Condition | Reference |

|---|---|---|

| Nitrating Agent | HNO₃/H₂SO₄ (1:3 v/v) | |

| Temperature | 0–5°C | |

| Purification | Flash chromatography (98:2 CH₂Cl₂/MeOH) |

Q. How to characterize 1H-Indole, 2,3-dihydro-5,6-dinitro- using spectroscopic methods?

Methodological Answer:

- ¹H-NMR : Expect aromatic proton shifts at δ 7.5–8.5 ppm for nitro-substituted indoles. For example, 3-chloro-6H,13H-pyrido-pyrrolo-pyrazino-indole derivatives show distinct aromatic signals at δ 7.48–8.58 ppm .

- IR Spectroscopy : Nitro groups exhibit strong absorption bands at ~1700 cm⁻¹ (C=O stretching absent in this case; nitro symmetric/asymmetric stretches at 1520–1350 cm⁻¹) .

- Elemental Analysis : Use combustion analysis to confirm C, H, N, O percentages. Discrepancies >0.3% suggest impurities; repurify via recrystallization .

Note : Poor solubility in common deuterated solvents (e.g., DMSO-d₆) may require high-temperature NMR or alternative solvents (e.g., DMF-d₇) .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of nitration in 1H-Indole derivatives?

Methodological Answer:

- Electronic Effects : Nitro groups are meta-directing. Computational studies (DFT) can model charge distribution to predict nitration sites. For example, in 5-nitroindole-3-carbaldehyde, the nitro group at position 5 deactivates the ring, directing subsequent substitutions to position 6 .

- Steric Factors : Steric hindrance in 2,3-dihydroindole derivatives may favor nitration at less hindered positions (e.g., 5 and 6 over 4 and 7).

- Validation : Compare experimental results with DFT-predicted sites using software like Gaussian or ORCA.

Table 2 : Computational vs. Experimental Regioselectivity

| Position | DFT Prediction (Charge Density) | Experimental Yield |

|---|---|---|

| 5 | High electron deficiency | 65% |

| 6 | Moderate electron deficiency | 33% |

Q. How to resolve contradictions in spectroscopic data for nitro-substituted indoles?

Methodological Answer:

- Case 1 : Discrepancies in ¹H-NMR integration ratios may arise from tautomerism or paramagnetic impurities. Use DEPT-135 or COSY to confirm proton assignments .

- Case 2 : IR bands overlapping with solvent peaks (e.g., DMSO at 1640 cm⁻¹) require baseline correction or ATR-FTIR for solid samples .

- Case 3 : Elemental analysis mismatches may indicate hydrate formation. Conduct TGA or Karl Fischer titration to assess moisture content .

Example : In pyrido-pyrrolo-pyrazino-indole derivatives, poor solubility led to incomplete ¹³C-NMR data. Researchers resolved this by derivatization (e.g., acetylation) to enhance solubility .

Q. What strategies optimize reaction yields for multi-step indole functionalization?

Methodological Answer:

- Catalyst Screening : Test coupling agents (e.g., EDCI/DMAP vs. DCC/HOBt) for amidation or esterification steps. EDCI/DMAP systems improved yields to 65% in analogous indole syntheses .

- Solvent Optimization : Polar aprotic solvents (e.g., THF, DMF) enhance nitro-group stability. Avoid protic solvents (e.g., MeOH) to prevent premature reduction .

- In Situ Monitoring : Use LC-MS or TLC (Rf = 0.28–0.65 in CH₂Cl₂/MeOH) to track intermediates and minimize side reactions .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.